molecular formula C10H10N2O B1463254 Edaravone D5 CAS No. 1228765-67-0

Edaravone D5

Cat. No. B1463254
M. Wt: 179.23 g/mol
InChI Key: QELUYTUMUWHWMC-VIQYUKPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Edaravone D5 is a deuterium labeled Edaravone . Edaravone itself is a potent free radical scavenger that has been found to protect against MMP-9-related brain hemorrhage in rats treated with tissue plasminogen activator .


Synthesis Analysis

Edaravone-based azo dyes have been synthesized through a two-step process involving diazotizing the aromatic amines followed by the resultant salts coupling with edaravone . The crude mixture was subjected to flash column chromatography over silica gel to give the final product.


Molecular Structure Analysis

The structures of the dyes were identified with UV-vis, FT-IR, 1H NMR, and 13C NMR spectra and CHN analysis . The molecular formula of Edaravone is C10H10N2O .


Chemical Reactions Analysis

A series of novel edaravone structures was successfully synthesized through the anodic oxidation of catechols in the presence of edaravone in aqueous solution . The cyclic voltammetric results indicate that a one-pot multi-step sequential reaction occurs between edaravone and the electrochemically derived ortho- and para-benzoquinones .


Physical And Chemical Properties Analysis

Edaravone has a molecular weight of 174.2 and is stored as a powder at -20°C . The solubility of edaravone has been investigated in different solvents .

Scientific Research Applications

  • Neurodegenerative Diseases

    • Edaravone is a free radical scavenger that has shown promising effects in neurodegenerative diseases by quenching hydroxyl radicals and inhibiting lipid peroxidation .
    • It was initially developed in Japan as a neuroprotective agent for acute cerebral infarction and later applied clinically to treat amyotrophic lateral sclerosis (ALS) .
    • There is accumulating evidence for the therapeutic effects of edaravone in a wide range of diseases related to oxidative stress, including ischemic stroke, ALS, Alzheimer’s disease, and placental ischemia .
  • Amyotrophic Lateral Sclerosis (ALS)

    • Edaravone is a free radical scavenger approved for the treatment of ALS, a fatal neuromuscular disease .
    • It is administered as an intravenous infusion over 60 min for several treatment cycles .
    • In May 2022, the FDA approved an oral formulation of edaravone for the treatment of ALS .
  • Alzheimer’s Disease

    • Edaravone has shown beneficial effects in multiple cellular and animal models of Aβ toxicity .
    • It can upregulate the expression of synapse-related mRNA SYN1 and PSD95 in the hippocampus of APP/PS1 mice and inhibit Rho and ROCK mRNA level .
    • Edaravone targets the Rho/ROCK pathway to protect Alzheimer Disease nerve synapse damage .
  • Placental Ischemia

    • Edaravone injection significantly decreased the maternal blood pressure and increased fetal survival rate compared with the RUPP group .
    • It also improved the histopathological structure of the maternal kidney and heart as well as decreased the elevated blood urea and creatinine levels .
  • Diabetes

    • Edaravone has been studied for its potential use in the treatment of diabetes .
    • It has been shown to reduce oxidative stress and inflammation in animal models of diabetes .
    • More research is needed to determine its effectiveness in human patients .
  • Rheumatoid Arthritis

    • Edaravone has been investigated for its potential use in the treatment of rheumatoid arthritis .
    • It has been shown to reduce inflammation and joint damage in animal models of the disease .
    • Further research is needed to confirm these findings in human patients .
  • Lung Diseases

    • Edaravone has been studied for its potential use in the treatment of lung diseases .
    • It has been shown to reduce oxidative stress and inflammation in animal models of lung disease .
    • More research is needed to determine its effectiveness in human patients .
  • Eye Diseases

    • Edaravone has been investigated for its potential use in the treatment of eye diseases .
    • It has been shown to reduce oxidative stress and inflammation in animal models of eye disease .
    • Further research is needed to confirm these findings in human patients .
  • Skin Diseases

    • Edaravone has been studied for its potential use in the treatment of skin diseases .
    • It has been shown to reduce oxidative stress and inflammation in animal models of skin disease .
    • More research is needed to determine its effectiveness in human patients .
  • Gastrointestinal Diseases

    • Edaravone has been investigated for its potential use in the treatment of gastrointestinal diseases .
    • It has been shown to reduce oxidative stress and inflammation in animal models of gastrointestinal disease .
    • Further research is needed to confirm these findings in human patients .

Future Directions

Due to the limited number of studies and confounding issues in observational studies, further examination of the added benefits of edaravone to routine practice is necessary through RCTs, particularly regarding its long-term efficacy . Future studies should investigate whether oral administration of edaravone is as effective as intravenous administration .

properties

IUPAC Name

5-methyl-2-(2,3,4,5,6-pentadeuteriophenyl)-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3/i2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELUYTUMUWHWMC-VIQYUKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=O)CC(=N2)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Edaravone D5

Synthesis routes and methods

Procedure details

Into 50 ml of ethanol, 13.0 g of ethyl acetoacetate and 10.8 g of phenylhydrazine were added, and the mixture was refluxed under stirring for 3 hours. After left to cool, the precipitated crystals were filtered and recrystallized from ethanol to obtain 11.3 g of 3-methyl-1-phenyl-2-pyrazolin-5-one (Compound No. 1) as colorless crystals.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Edaravone D5
Reactant of Route 2
Edaravone D5
Reactant of Route 3
Edaravone D5
Reactant of Route 4
Edaravone D5
Reactant of Route 5
Edaravone D5
Reactant of Route 6
Edaravone D5

Citations

For This Compound
2
Citations
DW Kang, JH Kim, KM Kim, S Cho, HW Jang… - Pharmaceutics, 2021 - mdpi.com
… Total of 150 μL of acetonitrile was added to 50 μL of each sample and 10 μL of working IS solution (20 ng/mL edaravone-d5 diluted with 50% methanol). The mixture was vortexed (…
Number of citations: 2 www.mdpi.com
L Li, S Zhao, L Xu, Y Su, L Ding - Journal of Separation Science, 2020 - Wiley Online Library
… An aliquot of 50.0 µL of human plasma was spiked with 30.0 µL of edaravone-d5 (1400 ng/mL) in 96-well plate. Then 200 µL methanol was added and vortexed for 10 min. After …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.